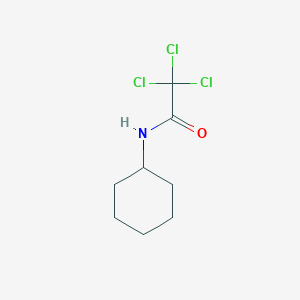

2,2,2-trichloro-N-cyclohexylacetamide

Description

Significance of Trichloroacetamide (B1219227) Moieties in Organic Synthesis

The trichloroacetamide group is a valuable functional motif in modern organic synthesis due to its diverse reactivity. It can serve as a precursor to a variety of other functional groups, making it a versatile synthetic intermediate. A primary application lies in its ability to act as a stable, masked form of an isocyanate. sigmaaldrich.comchemicalbook.com Under basic conditions, N-substituted trichloroacetamides can eliminate chloroform (B151607) to generate isocyanates in situ, which can then be trapped by various nucleophiles. chemicalbook.com This transformation is pivotal for the synthesis of ureas, carbamates, and other related compounds.

Furthermore, the trichloroacetamide group itself can be a key feature in more complex molecular scaffolds. Its presence can influence the stereochemical outcome of reactions at neighboring centers and it can be involved in various cyclization reactions. The rearrangement of glycosyl trichloroacetimidates to the corresponding trichloroacetamides is a notable reaction in carbohydrate chemistry, often occurring as a side reaction but also harnessed for specific synthetic purposes. syr.eduwatson-int.com

Historical Context of N-Substituted Trichloroacetamides in Reaction Development

The exploration of N-substituted trichloroacetamides in synthetic chemistry is closely intertwined with the development of methods for amide bond formation and the chemistry of related functional groups like trichloroacetimidates. The latter, particularly O-glycosyl trichloroacetimidates, gained prominence as powerful glycosyl donors in the synthesis of oligosaccharides. syr.edu The rearrangement of these trichloroacetimidates to the thermodynamically more stable trichloroacetamides has been a subject of mechanistic studies, revealing an intermolecular aglycon transfer mechanism. syr.eduwatson-int.com

More recently, synthetic methods have been developed for the direct and efficient synthesis of N-substituted trichloroacetamides. One such method involves the photo-on-demand trichloroacetylation of amines with tetrachloroethylene (B127269), a process that generates the highly reactive trichloroacetyl chloride in situ. sigmaaldrich.com This development has expanded the accessibility and applicability of N-substituted trichloroacetamides in organic synthesis.

Scope and Research Focus on 2,2,2-trichloro-N-cyclohexylacetamide

This compound is a specific member of the N-acyl-2,2,2-trichloroacetamide family, possessing a cyclohexyl group attached to the amide nitrogen. Its fundamental properties are detailed in the table below.

| Property | Value |

| Chemical Formula | C₈H₁₂Cl₃NO |

| Molecular Weight | 244.55 g/mol |

| CAS Number | 23144-68-5 |

While extensive research focusing solely on the unique applications of This compound is limited, its research focus can be inferred from the established chemistry of the broader class of N-acyl-2,2,2-trichloroacetamides. The primary area of interest for this compound lies in its potential as a synthetic intermediate.

A key synthetic application involves its use as a precursor for N-cyclohexyl substituted compounds. For instance, its reaction with amines or alcohols under basic conditions can provide access to N,N'-disubstituted ureas and N-cyclohexyl carbamates, respectively. chemicalbook.com

A recently developed photochemical synthesis allows for the preparation of This compound from cyclohexylamine (B46788) and tetrachloroethylene. acs.org The reaction conditions for this synthesis are summarized in the following table.

| Reactants | Conditions | Product | Yield |

| Cyclohexylamine, Tetrachloroethylene | O₂, UV light, 70 °C, 2.5 h | This compound | ~97% |

The reactivity of the trichloroacetamide moiety suggests that This compound could also participate in various cyclization and rearrangement reactions, potentially leading to novel heterocyclic structures containing a cyclohexyl substituent. The cyclohexyl group itself can impart specific physical and chemical properties, such as increased lipophilicity, to the resulting molecules, which can be of interest in medicinal chemistry and materials science. However, specific studies detailing these applications for this particular compound are not yet prevalent in the scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRFGCASIOOBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308469 | |

| Record name | 2,2,2-trichloro-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23144-68-5 | |

| Record name | NSC204297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trichloro-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CYCLOHEXYL-2,2,2-TRICHLOROACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2,2,2 Trichloro N Cyclohexylacetamide

Radical Cyclization Dynamics

Trichloroacetamides are effective precursors for generating electrophilic (carbamoyl)dichloromethyl radicals through processes like atom transfer radical cyclization (ATRC) or reductive methods. ub.eduresearchgate.netscispace.com These radical intermediates are central to the synthesis of nitrogen-containing heterocycles, particularly lactams. ub.eduscispace.com The general process involves three key steps: selective generation of the radical, the cyclization event itself, and the final conversion of the newly formed radical into a stable product. ub.edu

Intramolecular 1,4-Hydrogen Transfer Processes

In the radical chemistry of N-substituted trichloroacetamides, the initially formed radical can undergo competing reaction pathways. For certain substrates, such as those with an N-3-alkenyl substituent, a dichotomy is observed between direct radical cyclization onto the double bond and an intramolecular hydrogen translocation. nih.gov Specifically, a 1,4-hydrogen transfer can occur, where the radical center abstracts a hydrogen atom from a position four atoms away. nih.gov

This process is highly dependent on the substrate's conformation and the nature of the alkenyl side chain. For instance, studies on N-(α-methylbenzyl)trichloroacetamides with an N-3-cyclohexenyl group showed that both 1,4-hydrogen translocation and radical addition to the double bond are competitive pathways. nih.gov However, when the alkenyl side chain is acyclic, the direct cyclization process is often exclusively observed. nih.gov Theoretical studies using density functional theory (DFT) have been employed to understand the energetic barriers and transition states that govern this competition between translocation and cyclization. nih.gov The development of catalytic systems for asymmetric C-H alkylation has also highlighted the potential, and challenges, of harnessing 1,4-hydrogen atom abstraction steps to form strained ring systems. nih.gov

Regioselectivity and Stereoselectivity in 5-exo-trig Cyclizations

According to Baldwin's rules for ring closure, radical cyclizations involving the attack of a radical on a double bond generally favor pathways that have lower activation energy, which is dictated by stereoelectronic effects. For radicals derived from N-allyl-substituted trichloroacetamides, the 5-exo-trig cyclization is kinetically favored over the alternative 6-endo-trig pathway. This preference is due to superior orbital overlap in the transition state leading to the five-membered ring. The result of this cyclization is typically a γ-lactam. ub.edu

The regioselectivity of these reactions can be influenced by substituents on the radical center. nih.gov The stereoselectivity of the cyclization, leading to specific diastereomers of the lactam product, is also a critical aspect. Research has shown that in copper-mediated ATRC reactions of N-substituted N-allyl-trichloroacetamides, the diastereoselection is dependent on factors such as the nature of the N-substituent and the reaction temperature. ub.eduscispace.com Lower temperatures often lead to higher diastereoselectivity. scispace.com

| Factor | Influence on Reactivity | Predominant Outcome | Supporting Evidence |

|---|---|---|---|

| Cyclization Mode | Kinetic control based on stereoelectronics (Baldwin's Rules). | 5-exo-trig cyclization is favored over 6-endo-trig for N-allyl derivatives. | General principle for radical cyclizations leading to five-membered rings. nih.gov |

| N-Substituent | Affects the diastereoselectivity of the cyclization. | The cis/trans ratio of the resulting lactam product can be controlled. | Observed in CuCl-mediated cyclizations of various N-substituted N-allyl-trichloroacetamides. ub.eduscispace.com |

| Temperature | Lower temperatures generally increase the selectivity of the reaction. | Higher diastereoselectivity (formation of a specific stereoisomer). | A common observation in stereoselective radical reactions. scispace.com |

| Alkenyl Chain Structure | Determines the competition between cyclization and hydrogen transfer. | Acyclic chains favor direct cyclization; specific cyclic tethers may allow for 1,4-H transfer. | Studies on N-3-alkenyl trichloroacetamides show this competitive nature. nih.gov |

Exploration of Memory of Chirality in Radical Rebound Cyclizations

The concept of "memory of chirality" (MoC) describes a fascinating stereochemical phenomenon where the chirality of a starting material is preserved in the product, even when the reaction proceeds through a reactive intermediate, like a radical, that is expected to racemize. princeton.edutandfonline.comnih.gov This effect has been observed in various radical reactions, including those involving ester- and amide-substituted acyclic radicals. tandfonline.comnih.gov

For MoC to be effective, two conditions must be met:

The radical intermediate must adopt a stable, chiral conformation. This is often due to restricted bond rotation creating a form of axial chirality. tandfonline.com

The rate of the subsequent reaction (e.g., cyclization) from this chiral conformation must be significantly faster than the rate of conformational inversion (racemization). tandfonline.com

In the context of 2,2,2-trichloro-N-cyclohexylacetamide, if the cyclohexyl group were substituted to introduce a chiral center, a radical cyclization could potentially exhibit memory of chirality. The chiral information from the substituent could be transferred to the transient radical intermediate by forcing it into a preferred, non-planar conformation. If the subsequent 5-exo-trig cyclization is rapid, it could "trap" this conformation, leading to a non-racemic mixture of lactam products. princeton.edutandfonline.com This strategy allows for the creation of new stereocenters with a degree of control dictated by the original chirality of the substrate.

Nucleophilic and Electrophilic Transformations

Beyond radical pathways, this compound serves as a stable and effective precursor to isocyanates, enabling a variety of nucleophilic transformations. nih.govacs.org These N-substituted trichloroacetamides (NTCAs) are considered "blocked isocyanates" because they can generate the highly reactive isocyanate functional group in situ under specific conditions. acs.orgkobe-u.ac.jp

Base-Catalyzed Condensation Reactions with Alcohols for Carbamate (B1207046) Synthesis

In the presence of a base, this compound undergoes a condensation reaction with alcohols to produce N-cyclohexylcarbamates. nih.govacs.org The mechanism involves the base-promoted elimination of a proton and the trichloromethyl anion (which becomes chloroform) to generate a cyclohexyl isocyanate intermediate. nih.govacs.orgkobe-u.ac.jp This highly electrophilic isocyanate is immediately trapped by the alcohol nucleophile present in the reaction mixture to yield the final carbamate product. acs.orgkobe-u.ac.jp This transformation highlights the utility of NTCAs as safe and manageable surrogates for isocyanates. acs.org

Conversion to N-Substituted Ureas and Polyurethanes

Following the same mechanistic principle, the in situ generated isocyanate intermediate can be trapped by amines to form N,N'-disubstituted ureas. nih.govacs.org The reaction proceeds via a base-catalyzed condensation, where an amine acts as the nucleophile instead of an alcohol. acs.orgkobe-u.ac.jp Strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases such as sodium hydroxide (B78521) are effective catalysts for this conversion. acs.org

This methodology has been extended to polymer chemistry. By using a difunctional trichloroacetamide (B1219227) (a bis-NTCA) and reacting it with a difunctional alcohol (a diol), polyurethanes can be synthesized. nih.govacs.orgkobe-u.ac.jp This novel approach to polyurethane synthesis demonstrates the broad applicability of NTCAs as versatile building blocks in both small molecule and materials synthesis. acs.org

| Starting NTCA | Nucleophile | Base/Catalyst | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| This compound | Alcohol (R-OH) | Base (e.g., DBU, NaOH) | Cyclohexyl isocyanate | N-Cyclohexylcarbamate | nih.gov, acs.org |

| This compound | Amine (R-NH₂) | Base (e.g., DBU, NaOH) | Cyclohexyl isocyanate | N,N'-Disubstituted Urea | nih.gov, acs.org |

| Fluoroalkylene-bridged bis-NTCA | Diol (HO-R-OH) | DBU | Diisocyanate | Polyurethane | nih.gov, acs.org |

Interfacial Reaction Mechanisms in Heterogeneous Systems

Heterogeneous catalysis, where the catalyst exists in a different phase from the reactants, offers significant advantages in chemical synthesis, most notably the ease of catalyst separation and recycling. researchgate.net The reactions of amides like this compound in such systems are governed by complex interfacial phenomena.

Recent studies have explored the selective hydrogenation of amides using solid-supported catalysts. For instance, silver supported on γ-alumina (Ag/γ-Al2O3) has been shown to effectively catalyze the C–N bond cleavage of both benzamides and aliphatic amides to produce alcohols and amines with high selectivity. rsc.org In such a system, the reaction mechanism involves the adsorption of the amide onto the catalyst surface, followed by hydrogenation. The catalyst can typically be recovered and regenerated without a significant loss of activity. rsc.org Another approach involves using solid base catalysts, such as Amberlyst A21, to facilitate reactions like thia-Michael additions under solvent-free conditions, showcasing the versatility of heterogeneous systems. researchgate.net

To bridge the gap between homogeneous and heterogeneous catalysis, tunable solvent systems have been developed. These systems, often a mix of an organic solvent and water, can be rendered biphasic by the introduction of a compressed gas like CO2, allowing for homogeneous reaction conditions followed by simple heterogeneous separation of the catalyst from the product phase. mdpi.com This methodology has been successfully applied to reactions like rhodium-catalyzed hydroformylation, demonstrating efficient catalyst retention. mdpi.com For a substrate like this compound, such systems could offer a way to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous processes.

Organometallic Catalysis in Transformations

The use of organometallic compounds and transition metal complexes as catalysts is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. mdpi.com Trichloroacetamides, including the N-cyclohexyl derivative, are particularly valuable precursors in radical reactions catalyzed by transition metals. researchgate.netscispace.com The trichloromethyl group serves as a robust handle for generating electrophilic (carbamoyl)dichloromethyl radicals through an atom transfer process, which can then undergo a variety of transformations. scispace.com

Copper-Mediated Dearomative Spirocyclization Reactions

A noteworthy transformation involving trichloroacetamides is the copper-mediated dearomative spirocyclization. Research has demonstrated that N-benzyltrichloroacetamides can undergo an atom transfer radical dearomatizing spirocyclization when treated with a copper(I) catalyst, such as copper(I) chloride (CuCl). researchgate.net This reaction provides a regioselective route to 2-azaspiro[4.5]decadiene structures. researchgate.netub.edu

The mechanism is initiated by the copper(I) catalyst abstracting a chlorine atom from the trichloroacetamide to generate a (carbamoyl)dichloromethyl radical and a copper(II) species. This radical then undergoes an ipso-cyclization onto the N-benzyl aromatic ring. The resulting spirocyclic intermediate is subsequently rearomatized by oxidation or can be trapped, for example, by replacing the labile allylic chlorine atom with other functional groups. researchgate.net This process highlights a sophisticated use of radical chemistry to break aromaticity and construct complex three-dimensional scaffolds. ub.edu While originally demonstrated with N-benzyl groups, this methodology is conceptually applicable to other N-aryl substituted trichloroacetamides. The general success of this reaction with various substituted N-benzyltrichloroacetamides suggests its potential applicability for creating diverse spirocyclic structures.

Table 1: Copper-Catalyzed Dearomative Spirocyclization of N-Aryltrichloroacetamides This table is based on data for N-benzyltrichloroacetamides, illustrating the scope of the reaction.

| N-Substituent | Catalyst System | Solvent | Yield (%) | Reference |

| Benzyl | CuCl | Acetonitrile | 55 | ub.edu |

| 4-Methoxybenzyl | CuCl | Acetonitrile | 60 | ub.edu |

| N-tert-Butyl | CuCl | Acetonitrile | 65 | researchgate.net |

Ligand Effects on Catalyst Activity and Selectivity in ATRC

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic structures, and its efficiency and selectivity are highly dependent on the ligand coordinated to the metal catalyst. warwick.ac.uk For the ATRC of N-alkenyl trichloroacetamides catalyzed by copper or ruthenium complexes, the choice of ligand is critical. researchgate.netscispace.com

In copper-catalyzed ATRC, ligands such as bipyridine (bpy) or tris(2-pyridylmethyl)amine (B178826) (TPMA) are often employed with CuCl. scispace.commdpi.com These ligands modulate the redox potential of the copper center, influencing the rate of both the initial chlorine abstraction and the subsequent halogen transfer to terminate the cyclization. This control allows the reactions to be performed at lower temperatures and with greater selectivity compared to ligand-free systems. scispace.comwarwick.ac.uk The stereoselectivity of the cyclization can also be influenced by the ligand; for instance, the diastereomeric ratio of γ-lactams formed from N-allyl-trichloroacetamides varies with the N-substituent and the reaction temperature, which are parameters controlled by the catalyst-ligand complex. scispace.com

Ruthenium-based catalysts, such as RuCl2(PPh3)3, are also highly effective for ATRC of trichloroacetamides. mdpi.com The mechanism involves the generation of a (carbamoyl)dichloromethyl radical via chlorine abstraction by the ruthenium(II) complex. After cyclization of the radical, the resulting product radical is quenched by chlorine atom transfer from the newly formed ruthenium(III) species, thereby regenerating the active catalyst. mdpi.com The nature of the phosphine (B1218219) ligands in these ruthenium complexes plays a crucial role in their stability and catalytic activity.

Table 2: Influence of Ligands on ATRC Reactions of Trichloroacetamides

| Catalyst System | Ligand | Substrate Type | Key Observation | Reference |

| CuCl | Bipyridine (bpy) | N-allyl-trichloroacetamide | Allows reaction at lower temperatures; influences diastereoselectivity. | scispace.com |

| CuBr | Pyridylmethanimine | N-alkenyl-monohaloacetamide | Enables efficient cyclization at room temperature. | warwick.ac.uk |

| RuCl2(PPh3)3 | Triphenylphosphine (PPh3) | N-alkenyl-trichloroacetamide | Effective for microwave-assisted 5-exo and 6-exo cyclizations. | mdpi.com |

| CuCl | Tris(2-pyridylmethyl)amine (TPMA) | N-allyl-dichloroamide | Forms part of the active catalytic complex for halogen transfer. | mdpi.com |

Theoretical and Computational Mechanistic Studies

To gain a deeper understanding of the complex reaction mechanisms involving this compound, theoretical and computational methods are invaluable tools. Density Functional Theory (DFT) is widely used to map potential energy surfaces, identify intermediates, and calculate the energies of transition states. youtube.comyoutube.comyoutube.com

Elucidation of Reaction Pathways and Transition States

Computational studies have been instrumental in clarifying the mechanisms of radical cyclizations of trichloroacetamides. researchgate.netnih.gov The general pathway for an ATRC reaction, as supported by computational models, involves several key steps:

Initiation: The metal catalyst abstracts a chlorine atom from the trichloroacetamide, forming a (carbamoyl)dichloromethyl radical. This is often the rate-determining step.

Cyclization: The generated radical attacks an intramolecular double bond. Theoretical studies help predict the regioselectivity of this step (e.g., 5-exo vs. 6-endo cyclization) by comparing the activation barriers for the different possible pathways. researchgate.net

Termination: The cyclized radical is quenched by a halogen atom transfer from the oxidized metal-ligand complex, regenerating the catalyst and forming the final product.

DFT calculations allow for the visualization and energetic characterization of the transition state structures for each of these steps. nih.gov For example, in the CsOH-promoted cyclization of interlocked fumaramides to form β-lactams, computational analysis confirmed that the rate-determining step is the deprotonation of an N-benzyl group. nih.govsemanticscholar.org Such insights are crucial for optimizing reaction conditions and designing more efficient catalysts.

Understanding Electronic Effects and Reactivity Profiles

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the trichloromethyl group. This electronic effect is twofold. First, it facilitates the initial homolytic cleavage of the C-Cl bond by the metal catalyst. Second, it imparts a significant electrophilic character to the resulting (carbamoyl)dichloromethyl radical. scispace.com This electrophilicity is a key feature, as it allows the radical to readily add to both electron-rich and electron-deficient alkenes, broadening the synthetic utility of trichloroacetamides as radical precursors. researchgate.netscispace.com

Computational chemistry provides quantitative measures of these electronic properties. By calculating the distribution of electron density and orbital energies, researchers can build reactivity profiles for molecules and their radical intermediates. nih.govrsc.org For example, structure-reactivity relationship studies, such as those using Hammett plots, can be complemented by computational analyses to separate steric and electronic effects. nih.govsemanticscholar.org The N-cyclohexyl group primarily exerts a steric influence, which can affect the stereochemical outcome of reactions by dictating the preferred conformation of the transition state. Understanding these electronic and steric profiles is essential for predicting how substrates like this compound will behave in complex catalytic cycles and for designing new, selective transformations.

Structural Elucidation and Advanced Spectroscopic Characterization

The precise structure of 2,2,2-trichloro-N-cyclohexylacetamide is determined through a combination of spectroscopic methods. These techniques provide complementary information that, when integrated, allows for an unambiguous assignment of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms within this compound can be mapped out.

Proton and Carbon-13 NMR Assignments for Structural Confirmation

While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the surveyed literature, the expected chemical shifts can be reliably predicted based on the analysis of its constituent parts: the trichloroacetyl group and the N-cyclohexyl group. Standard chemical shift tables and data from analogous compounds provide a strong basis for these assignments. pdx.edumsu.educompoundchem.comorganicchemistrydata.orgoregonstate.edulibretexts.orgwisc.edu

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring and the amide N-H proton. The methine proton on the carbon attached to the nitrogen (C1') would appear as a multiplet, significantly downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the other carbons of the cyclohexyl ring would appear as a series of complex multiplets in the upfield region. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. msu.edu

The ¹³C NMR spectrum will exhibit distinct signals for each carbon environment in the molecule. The carbonyl carbon of the acetamide (B32628) group and the carbon of the trichloromethyl group are expected at the downfield end of the spectrum. The carbons of the cyclohexyl ring will appear in the aliphatic region, with the carbon directly attached to the nitrogen (C1') being the most downfield of the ring carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~160-165 |

| -CCl₃ | - | ~90-95 |

| N-H | ~6.0-8.0 (broad) | - |

| C1'-H | ~3.5-4.0 (multiplet) | ~50-55 |

| C2', C6'-H | ~1.6-1.8 (multiplet) | ~30-35 |

| C3', C5'-H | ~1.2-1.4 (multiplet) | ~25-30 |

| C4'-H | ~1.0-1.2 (multiplet) | ~24-26 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC) for Complex Structure Resolution

To resolve the complex, overlapping signals in the one-dimensional NMR spectra, particularly within the cyclohexyl ring, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the methine proton (C1'-H) to the adjacent methylene (B1212753) protons (C2'-H and C6'-H). Further correlations would be observed between the protons on adjacent carbons throughout the cyclohexyl ring, allowing for a definitive assignment of each proton signal. wisc.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the direct one-bond correlations between protons and the carbons they are attached to. wikipedia.orgsdsu.edu An HSQC spectrum of this compound would show a cross-peak for each C-H bond, for instance, linking the signal of the C1'-H proton to the C1' carbon signal. This technique is instrumental in unambiguously assigning the carbon signals of the cyclohexyl ring by correlating them with their already assigned proton counterparts. wisc.eduyoutube.comharvard.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound from the NIST WebBook displays several key absorption bands that confirm its structure. nist.gov

The most prominent features in the IR spectrum include:

N-H Stretching: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in a secondary amide. nist.govnist.gov

C-H Stretching: Absorptions due to the C-H bonds of the cyclohexyl ring appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption peak is anticipated around 1680-1700 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. The presence of the electron-withdrawing trichloromethyl group can influence the exact position of this band.

N-H Bending (Amide II band): This band, typically found around 1550 cm⁻¹, arises from the in-plane bending of the N-H bond.

C-Cl Stretching: Strong absorptions corresponding to the C-Cl bonds of the trichloromethyl group are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| C-H (sp³) | Stretching | 2850-2960 |

| C=O | Stretching (Amide I) | 1680-1700 |

| N-H | Bending (Amide II) | ~1550 |

| C-Cl | Stretching | 800-600 |

X-ray Crystallographic Analysis of Related Compounds and Derivatives

While a specific crystal structure for this compound is not available in the surveyed literature, analysis of closely related compounds provides valuable insights into its likely solid-state conformation and stereochemistry.

A study on 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide, which contains the 2,2,2-trichloroacetamide (B3429180) moiety, reveals important structural features. nih.gov

Stereochemical Assignment through Crystallography

X-ray crystallography provides an unambiguous determination of a molecule's absolute configuration. In the case of chiral compounds, this technique is essential for assigning the stereochemistry. For the related compound, 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide, the relative stereochemistry of the chiral centers was definitively established through crystallographic analysis. nih.gov While this compound itself is not chiral, crystallographic studies on its derivatives can confirm stereochemical details that are crucial for understanding their biological activity and interactions.

Future Research Directions and Unexplored Avenues

Expansion of Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of 2,2,2-trichloro-N-cyclohexylacetamide is largely centered around the trichloromethyl group, which can be activated to participate in a variety of chemical transformations. Future research will likely focus on expanding the repertoire of catalytic systems to control and enhance its reactivity and selectivity.

Atom Transfer Radical Cyclization (ATRC) has been a cornerstone in the utilization of trichloroacetamides for the synthesis of nitrogen-containing heterocycles like lactams. bohrium.comub.edunih.gov Copper and ruthenium complexes have been the workhorses in these transformations. ub.edunih.gov However, the future lies in the development of more sophisticated and efficient catalytic systems. The exploration of catalysts based on other transition metals such as iron, nickel, and manganese could offer alternative reactivity profiles and potentially lead to more cost-effective and environmentally benign processes. researchgate.net

Furthermore, the advent of photoredox catalysis opens up new possibilities for the activation of the C-Cl bonds in this compound under mild conditions. sigmaaldrich.comresearchgate.net The use of organic dyes or metal-based photosensitizers could enable novel transformations that are not accessible through traditional thermal methods. Asymmetric organocatalysis, which has seen a surge in recent years, presents another exciting frontier. youtube.com Chiral organocatalysts could be designed to induce enantioselectivity in reactions involving this compound, leading to the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals.

| Catalytic System | Potential Advantages for this compound |

| Expanded Transition Metal Catalysis (Fe, Ni, Mn) | Lower cost, reduced toxicity, and potentially novel reactivity and selectivity in radical reactions. researchgate.net |

| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates, and the possibility of novel bond formations. sigmaaldrich.comresearchgate.net |

| Asymmetric Organocatalysis | Metal-free conditions, enantioselective transformations, and the synthesis of chiral derivatives. youtube.com |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. researchgate.net Future research on this compound will undoubtedly be geared towards the development of more sustainable synthetic routes, both for its preparation and its subsequent transformations.

A key area of focus will be the replacement of hazardous organic solvents with greener alternatives. bohrium.comresearchgate.netrsc.orgrsc.org The exploration of water, biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), or deep eutectic solvents (DESs) for amidation and subsequent reactions could significantly reduce the environmental footprint of processes involving this compound. bohrium.comresearchgate.netrsc.org

Biocatalysis offers another powerful tool for sustainable synthesis. rsc.orgnih.govnih.govresearchgate.netrsc.orgresearchgate.net The use of enzymes, such as lipases or amidases, could enable the synthesis of this compound and its derivatives under mild conditions with high selectivity, minimizing waste generation. rsc.orgnih.gov

Furthermore, the implementation of flow chemistry presents a promising avenue for the sustainable production of this compound and its derivatives. acs.orgsynthical.comnih.govacs.orgrsc.org Continuous flow reactors can offer enhanced safety, better process control, and higher efficiency compared to traditional batch processes, contributing to a more sustainable manufacturing approach. acs.orgsynthical.comnih.gov

| Sustainable Approach | Application to this compound |

| Green Solvents | Use of water, 2-MeTHF, CPME, or DESs in synthesis and transformations to reduce environmental impact. bohrium.comresearchgate.netrsc.orgrsc.org |

| Biocatalysis | Enzymatic synthesis and derivatization for milder reaction conditions and improved selectivity. rsc.orgnih.govnih.govresearchgate.netrsc.orgresearchgate.net |

| Flow Chemistry | Continuous manufacturing for improved safety, efficiency, and scalability. acs.orgsynthical.comnih.govacs.orgrsc.org |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules and catalysts. For this compound, advanced computational modeling can provide profound insights into its reactivity and guide the development of new synthetic strategies.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this compound, such as the radical cyclization to form lactams. mdpi.comrsc.orgrsc.orgresearchgate.net By mapping out the potential energy surfaces of different reaction pathways, researchers can understand the factors that control regioselectivity and stereoselectivity, and in turn, design more effective catalytic systems. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique that can be applied to derivatives of this compound. researchgate.netnih.govresearchgate.net By correlating the structural features of a series of compounds with their biological activity or other properties, QSAR models can be developed to predict the activity of new, unsynthesized analogs. This predictive capability can significantly accelerate the discovery of new bioactive molecules derived from the parent compound.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Mechanistic elucidation of reactions, understanding selectivity, and guiding catalyst design. mdpi.comrsc.orgrsc.orgresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of derivatives and guiding the design of new bioactive compounds. researchgate.netnih.govresearchgate.net |

Exploration of Novel Chemical Transformations and Derivatizations

The rich functionality of this compound makes it a versatile precursor for the synthesis of a wide range of novel chemical entities. Future research should focus on exploring new chemical transformations and derivatizations to expand its synthetic utility.

The synthesis of diverse heterocyclic compounds is a particularly promising area. bohrium.comnih.govacs.org Beyond the well-established synthesis of lactams, this compound could be used to access other heterocyclic scaffolds of medicinal and material science interest. bohrium.comnih.gov For instance, the trichloromethyl group could be transformed into other functional groups, enabling subsequent cyclization reactions to form different ring systems.

The construction of spirocyclic compounds represents another exciting avenue for exploration. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov Spirocycles are important motifs in many natural products and pharmaceuticals, and developing methods to synthesize them from readily available starting materials like this compound would be highly valuable.

Furthermore, cycloaddition reactions, such as [2+2], [3+2], and [2+2+2] cycloadditions, could be employed to create complex molecular architectures from derivatives of this compound. nih.govrsc.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.net These reactions allow for the rapid construction of multiple C-C bonds and the introduction of stereocenters, providing access to a diverse range of new chemical entities. The products of these transformations could then undergo further modifications, opening up a vast chemical space for exploration. mdpi.com

| Transformation/Derivatization | Potential Outcomes for this compound |

| Heterocycle Synthesis | Access to a wider variety of nitrogen-containing heterocycles beyond lactams. bohrium.comnih.govacs.orgnih.gov |

| Spirocycle Synthesis | Development of synthetic routes to valuable spirocyclic scaffolds. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov |

| Cycloaddition Reactions | Rapid construction of complex molecular architectures and stereocenters. nih.govrsc.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.net |

| Post-Transformation Modification | Further functionalization of the resulting products to create diverse compound libraries. mdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2,2-trichloro-N-cyclohexylacetamide, and how can purity be optimized?

- Methodology : The compound is synthesized via C-amidoalkylation of aromatics using intermediates like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Key steps include refluxing in toluene/water mixtures, followed by purification via crystallization or solvent extraction . To optimize purity, employ column chromatography or recrystallization in ethanol, and validate using HPLC with UV detection.

Q. What safety protocols are critical when handling trichloroacetamide derivatives?

- Methodology : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid inhalation/contact via HEPA-filtered respirators (NIOSH-approved). Quench reactions with ice to control exothermicity, and neutralize waste with sodium bicarbonate before disposal. Safety data for analogous compounds (e.g., N-(2,4,5-trichlorophenyl)acetamide) suggest strict adherence to GHS Hazard Statements H303/H313/H333 .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodology :

- ¹H NMR : Look for cyclohexyl proton signals at δ 1.2–2.1 ppm (multiplet) and acetamide NH at δ 6.5–7.0 ppm.

- ¹³C NMR : The carbonyl (C=O) appears at ~170 ppm; trichloromethyl (CCl₃) at ~95 ppm.

- IR : Strong C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹. Compare with reference spectra in databases like Reaxys .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, reaction path search) improve the design of trichloroacetamide syntheses?

- Methodology : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states and intermediates to predict reaction feasibility. ICReDD’s approach combines computation with high-throughput screening to optimize conditions (e.g., solvent polarity, catalyst loading), reducing trial-and-error by 60% . For example, DFT can identify energy barriers in C-amidoalkylation steps .

Q. What contradictions arise in structural data (X-ray vs. spectroscopy) for trichloroacetamides, and how are they resolved?

- Case Study : X-ray crystallography of N-(2,4,5-trichlorophenyl)-2,2,2-trichloroacetamide revealed a planar amide group, whereas NMR suggested conformational flexibility. Resolution involves temperature-dependent NMR studies to assess dynamic behavior and refine computational models .

Q. How can reaction kinetics and byproduct formation be controlled during scale-up of trichloroacetamide synthesis?

- Methodology :

- Kinetic Profiling : Use inline FTIR or Raman spectroscopy to monitor trichloroacetyl chloride addition rates.

- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.1:1 amine:acyl chloride ratio) and use scavengers like molecular sieves to absorb HCl. Pilot studies show 10–15% yield improvement with continuous flow reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.